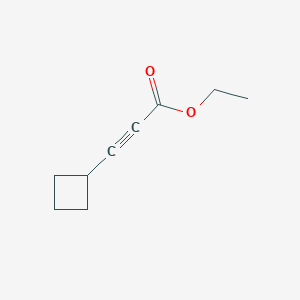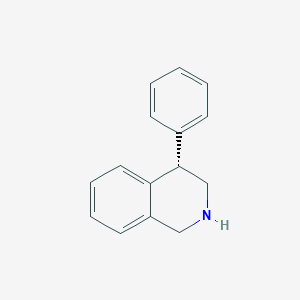
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis and potential pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for the production of high-value products with specific functional properties.
Mecanismo De Acción
The mechanism of action of ((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxymethyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
((2S,3S)-4-Benzyl-2-methylmorpholine): Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)amine: Contains an amine group instead of a hydroxymethyl group, leading to different chemical and biological properties.
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)ethanol: Features an ethanol group, which may influence its solubility and reactivity.
Uniqueness
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyl group and a hydroxymethyl group allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
[(2S,3S)-4-benzyl-2-methylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11-13(10-15)14(7-8-16-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |
Clave InChI |
GBVKXYGGSZVJES-AAEUAGOBSA-N |
SMILES isomérico |
C[C@H]1[C@@H](N(CCO1)CC2=CC=CC=C2)CO |
SMILES canónico |
CC1C(N(CCO1)CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)

![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)



![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)




![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)

